molecular formula C19H22N2O4S2 B11145107 2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11145107
M. Wt: 406.5 g/mol
InChI Key: SBKARQONJQJSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of the thiazolo[3,2-a]pyrimidine scaffold, a heterocyclic system known for its pharmacological relevance. Key structural features include:

  • 2-Methoxyethyl ester at position 6, enhancing solubility compared to simpler esters like ethyl .
  • Methyl groups at positions 2 and 7, contributing to steric and electronic modulation.
  • 4-(Methylsulfanyl)phenyl substituent at position 5, which may influence lipophilicity and interactions with biological targets.
  • 3-Oxo group in the dihydrothiazole ring, a common feature in bioactive thiazolopyrimidines .

Properties

Molecular Formula

C19H22N2O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

2-methoxyethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O4S2/c1-11-15(18(23)25-10-9-24-3)16(13-5-7-14(26-4)8-6-13)21-17(22)12(2)27-19(21)20-11/h5-8,12,16H,9-10H2,1-4H3

InChI Key

SBKARQONJQJSBQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)SC

Origin of Product

United States

Preparation Methods

The synthesis of 2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl or methylsulfanyl groups using reagents like sodium methoxide or thiolates.

    Cyclization: The thiazolo[3,2-a]pyrimidine core can undergo further cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, copper iodide), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

Thiazolo[3,2-a]pyrimidine derivatives differ primarily in substituents at positions 5 and 6, as well as additional functional groups. Below is a comparative analysis:

Compound Name Position 5 Substituent Position 6 Ester Group Key Modifications Biological Activity (References)
Target Compound 4-(Methylsulfanyl)phenyl 2-Methoxyethyl Methyl groups at 2,7; 3-oxo Not reported (structural analogs suggest anticancer potential)
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Ethyl Bromine enhances halogen bonding Antitumor (crystallographic studies)
Ethyl 7-Methyl-5-(4-Methylphenyl)-3-oxo-... (e.g., compound 3 in ) 4-Methylphenyl Ethyl Methylphenyl for lipophilicity Synthetic intermediate
Ethyl 5-(2-Chlorophenyl)-7-methyl-3-oxo-... (Mannich bases in ) 2-Chlorophenyl Ethyl Chlorine for electronic effects Antimicrobial
2-Methoxyethyl derivatives with thiophene/dimethoxybenzylidene groups (e.g., ) Thiophene/dimethoxybenzylidene 2-Methoxyethyl Extended conjugation Not reported (structural analogs in )

Physicochemical Properties

  • Solubility : The 2-methoxyethyl ester in the target compound likely improves aqueous solubility compared to ethyl esters (e.g., ) due to polar ether oxygen.
  • Electron Effects: Methylsulfanyl is a moderate electron donor, contrasting with electron-withdrawing bromine in , affecting reactivity and binding.

Crystallographic and Supramolecular Features

  • Halogen-π Interactions : Ethyl 5-(4-bromophenyl) derivatives form chiral supramolecular chains via Br···π interactions, critical for crystallographic separation .
  • Hydrogen Bonding : Ethyl 2-(2-acetoxybenzylidene) analogs exhibit cooperative C–H···O interactions, stabilizing crystal packing .
  • π-π Stacking : Benzylidene-substituted derivatives (e.g., ) utilize aromatic stacking for self-assembly, influencing solubility and stability.

Biological Activity

The compound 2-methoxyethyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that belongs to the thiazolo-pyrimidine family. This compound exhibits a variety of biological activities, which are increasingly relevant in pharmaceutical research due to their potential therapeutic applications.

Structural Characteristics

The structural formula of the compound is characterized by:

  • Thiazole and Pyrimidine Rings : These heterocyclic structures are known for their diverse biological activities.
  • Methoxyethyl Group : This substituent may enhance solubility and bioavailability.
  • Methylsulfanyl Substituent : Known to influence the electronic properties and reactivity of the compound.

Biological Activities

Research indicates that compounds with thiazolo-pyrimidine structures often exhibit significant biological properties. The specific biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolo-pyrimidines can have potent antimicrobial effects against various bacterial strains. For instance, related compounds have shown activity against Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentrations (MIC) in the low micromolar range .
  • Anticancer Potential : Thiazolo-pyrimidine derivatives are being investigated for their anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. Molecular docking studies indicate strong binding affinities to targets such as DNA gyrase, which is crucial for bacterial DNA replication and has implications in cancer therapy .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, suggesting that this compound may also exhibit such effects through modulation of inflammatory pathways.

Case Study 1: Antimicrobial Evaluation

A study on thiazolo-pyrimidine derivatives revealed that certain compounds exhibited strong antimicrobial activity with MIC values ranging from 0.21 μM to higher concentrations depending on the structure. The binding interactions were assessed through molecular docking, indicating favorable interactions with bacterial targets .

Case Study 2: Anticancer Activity

In another investigation, thiazolo-pyrimidine derivatives were screened for cytotoxicity against various cancer cell lines. The results indicated that some derivatives showed promising anticancer activity with IC50 values comparable to established chemotherapeutics .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesUnique PropertiesBiological Activity
6-Methylthiazolo[3,2-a]pyrimidinoneThiazole and pyrimidine coreStrong antimicrobial activityAntibacterial
4-Methylthiazole DerivativeSimilar thiazole structureAnti-inflammatory effectsReduces inflammation
Pyrido[2,3-d]pyrimidinesBicyclic structure with nitrogen heterocyclesPotential anticancer propertiesInhibits cancer cell growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.